1-Benzyl-3-(pyrrolidin-2-yl)piperidine
CAS No.:
Cat. No.: VC2025094
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H24N2 |
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Molecular Weight | 244.37 g/mol |
IUPAC Name | 1-benzyl-3-pyrrolidin-2-ylpiperidine |
Standard InChI | InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18-11-5-8-15(13-18)16-9-4-10-17-16/h1-3,6-7,15-17H,4-5,8-13H2 |
Standard InChI Key | NTEQKPPDYLNFBT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)C2CCCN(C2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Properties
1-Benzyl-3-(pyrrolidin-2-yl)piperidine consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) with a benzyl group attached to the nitrogen at position 1 and a pyrrolidin-2-yl substituent at position 3. This unique structural arrangement creates a molecule with multiple stereogenic centers, potentially leading to various conformational isomers with distinct biological activities.
Physical Properties
The compound exists as a crystalline solid with the following key properties:
Property | Value |
---|---|
Molecular Formula | C16H24N2 |
Molecular Weight | 244.37 g/mol |
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) |
Melting Point | Not definitively established in literature |
Boiling Point | Estimated ~380-390°C at atmospheric pressure |
The presence of two nitrogen atoms in the structure provides potential hydrogen bond acceptor sites, while the benzyl group contributes to the compound's lipophilicity, which may influence its membrane permeability and pharmacokinetic properties .
Chemical Reactivity
The reactivity of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine is largely determined by the nucleophilic character of its nitrogen atoms and the presence of stereogenic centers. The compound can participate in various chemical transformations:
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N-alkylation reactions at the pyrrolidine nitrogen
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Substitution reactions at the benzyl group
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Oxidation of the heterocyclic rings
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Reduction reactions
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Coordination with metal ions through nitrogen atoms
These reactive properties make it a valuable building block in organic synthesis and medicinal chemistry .
Synthesis Methods
Several synthetic approaches can be employed to prepare 1-Benzyl-3-(pyrrolidin-2-yl)piperidine, drawing from established methodologies for creating piperidine and pyrrolidine derivatives.
Nickel-Catalyzed Synthesis
A nickel-catalyzed synthesis route represents a cost-effective approach for industrial-scale production:
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N-benzylation of 3-hydroxypiperidine using benzyl chloride in toluene at 90-110°C
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Catalytic reduction using a nickel-based catalyst under moderate hydrogen pressure (3-5 atm)
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Introduction of the pyrrolidinyl group through appropriate functionalization reactions
This method avoids the use of expensive precious metal catalysts while maintaining good yields and product purity .
Pharmacological Significance
Receptor Interactions
1-Benzyl-3-(pyrrolidin-2-yl)piperidine exhibits potential pharmacological activities due to its structural similarity to known bioactive compounds. The compound's structure suggests possible interactions with:
Receptor Type | Potential Interaction | Therapeutic Relevance |
---|---|---|
TRPC5 channels | Inhibitor | Chronic kidney disease, pain management |
Dopaminergic receptors | Modulator | Neurological disorders |
Nicotinic acetylcholine receptors | Antagonist | Various CNS conditions |
Monoamine transporters | Inhibitor | Mood disorders |
The presence of both piperidine and pyrrolidine rings in a single molecular entity creates a unique pharmacophore that may interact with multiple biological targets .
Structure-Activity Relationships
Structure-activity relationship studies on related compounds suggest that modifications at specific positions can significantly alter biological activity:
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Substitutions on the benzyl ring can modulate receptor selectivity
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The stereochemistry at the C-3 position of the piperidine ring influences binding affinity
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Modifications to the pyrrolidine ring can affect metabolic stability and pharmacokinetic properties
These structure-activity relationships provide valuable guidance for the design of analogs with optimized therapeutic properties .
Analytical Characterization
Spectroscopic Properties
Spectroscopic techniques provide essential tools for characterizing 1-Benzyl-3-(pyrrolidin-2-yl)piperidine:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine typically displays characteristic signals:
Chemical Shift (ppm) | Assignment |
---|---|
7.20-7.35 | Aromatic protons (benzyl group) |
3.40-3.60 | Benzylic CH2 protons |
2.70-3.20 | Protons adjacent to nitrogen atoms |
1.50-2.30 | Remaining methylene protons in both rings |
1.30-1.50 | Methylene protons in piperidine ring |
Carbon-13 NMR would show distinctive resonances for the aromatic carbons (~125-140 ppm), carbons adjacent to nitrogen atoms (~45-55 ppm), and aliphatic carbons (~20-40 ppm) .
Mass Spectrometry
Mass spectrometric analysis typically reveals a molecular ion peak at m/z 244 corresponding to the molecular weight, with characteristic fragmentation patterns involving cleavage of the benzyl group and rupture of the heterocyclic rings .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide effective methods for analyzing 1-Benzyl-3-(pyrrolidin-2-yl)piperidine, particularly when investigating stereoisomers or monitoring reaction progress during synthesis.
Technique | Typical Conditions | Detection Method |
---|---|---|
HPLC | C18 column, methanol/water gradient | UV detection (210-254 nm) |
GC | DB-5 column, temperature program | FID or MS detection |
TLC | Silica gel, chloroform/methanol | UV visualization, ninhydrin stain |
These analytical methods are essential for confirming compound identity and purity during synthesis and formulation .
Biological Activities
Neuropharmacological Effects
The structural features of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine suggest potential neuropharmacological activities. Compounds containing piperidine and pyrrolidine rings have demonstrated various effects on the central nervous system, including:
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Modulation of neurotransmitter release and reuptake
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Interaction with ion channels controlling neuronal excitability
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Effects on signal transduction pathways involved in neuronal function
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Neuroprotective properties through multiple mechanisms
These diverse neurological effects make 1-Benzyl-3-(pyrrolidin-2-yl)piperidine a compound of interest for studying various neurological disorders .
Anti-inflammatory and Immunomodulatory Properties
Research on structurally related compounds suggests potential anti-inflammatory and immunomodulatory properties for 1-Benzyl-3-(pyrrolidin-2-yl)piperidine:
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Inhibition of pro-inflammatory cytokine production
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Modulation of immune cell function
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Attenuation of inflammatory signaling pathways
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Potential utility in inflammatory conditions
These immunomodulatory effects expand the potential therapeutic applications beyond neurological disorders to include inflammatory and autoimmune conditions .
Structure-Based Drug Design Considerations
The unique structural features of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine make it a valuable template for structure-based drug design:
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The piperidine ring provides a conformationally constrained scaffold
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The benzyl group offers opportunities for π-π interactions with aromatic residues in protein binding sites
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The pyrrolidine moiety can participate in hydrogen bonding interactions
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The presence of stereogenic centers allows for exploration of stereochemical requirements for biological activity
These structural elements can be systematically modified to optimize interactions with specific biological targets and improve pharmacokinetic properties .
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing improved synthetic methodologies for 1-Benzyl-3-(pyrrolidin-2-yl)piperidine:
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Stereoselective synthesis to access specific stereoisomers
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Green chemistry approaches to reduce environmental impact
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Flow chemistry methods for continuous production
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Biocatalytic approaches using enzymes
These methodological advances would facilitate access to 1-Benzyl-3-(pyrrolidin-2-yl)piperidine and its analogs for further investigation .
Pharmacological Characterization
Comprehensive pharmacological characterization represents another important direction for future research:
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Detailed receptor binding studies to identify specific molecular targets
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In vitro and in vivo efficacy studies in relevant disease models
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Pharmacokinetic and metabolism investigations
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Structure-activity relationship studies to optimize therapeutic properties
This systematic pharmacological characterization would help elucidate the full therapeutic potential of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine and guide the development of improved analogs .
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